

Carbazole Compounds: A Technical Guide to Their Discovery and Historical Scientific Applications

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Compound of Interest

Compound Name: 3-Amino-9-ethylcarbazole hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of carbazole and the foundational applications of its derivatives in science and industry. It covers the initial isolation and key historical synthetic methodologies, along with early uses in the dye, polymer, and pharmaceutical sectors. This document is structured to provide detailed experimental context, quantitative data, and visual representations of chemical and biological pathways to support advanced research and development.

Discovery and Initial Characterization

The history of carbazole begins in the 19th century, intertwined with the burgeoning coal tar industry. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from the anthracene fraction of coal tar.^{[1][2]} Its discovery was a landmark in heterocyclic chemistry, revealing a robust tricyclic aromatic structure consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.

Early characterization of carbazole established its fundamental physicochemical properties, which are crucial for its subsequent synthetic derivatization and application. These properties highlighted its high melting point, thermal stability, and characteristic fluorescence, traits that would later be exploited in materials science.

Table 1: Physicochemical Properties of 9H-Carbazole (circa late 19th/early 20th Century)

Property	Value
Molecular Formula	C ₁₂ H ₉ N
Molar Mass	167.21 g/mol
Melting Point	246 °C
Boiling Point	355 °C
Appearance	White/colorless crystalline solid (plates or tables)
Solubility	Practically insoluble in water; Soluble in organic solvents like acetone, pyridine, and hot benzene.

Sources:[3][4][5]

Foundational Synthetic Methodologies

The isolation of carbazole from coal tar was soon followed by the development of elegant synthetic routes to construct the carbazole nucleus. These historical methods were pivotal, enabling the creation of substituted carbazoles and expanding the chemical space for scientific investigation.

Borsche–Drechsel Cyclization (1888/1908)

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[3][6][7] The resulting tetrahydrocarbazole can then be dehydrogenated (aromatized) to the corresponding carbazole. The overall process is a powerful method for building the carbazole core from acyclic and monocyclic precursors.

Experimental Protocol: Borsche–Drechsel Carbazole Synthesis (Representative Historical Method)

Step 1: Formation of Cyclohexanone Phenylhydrazone

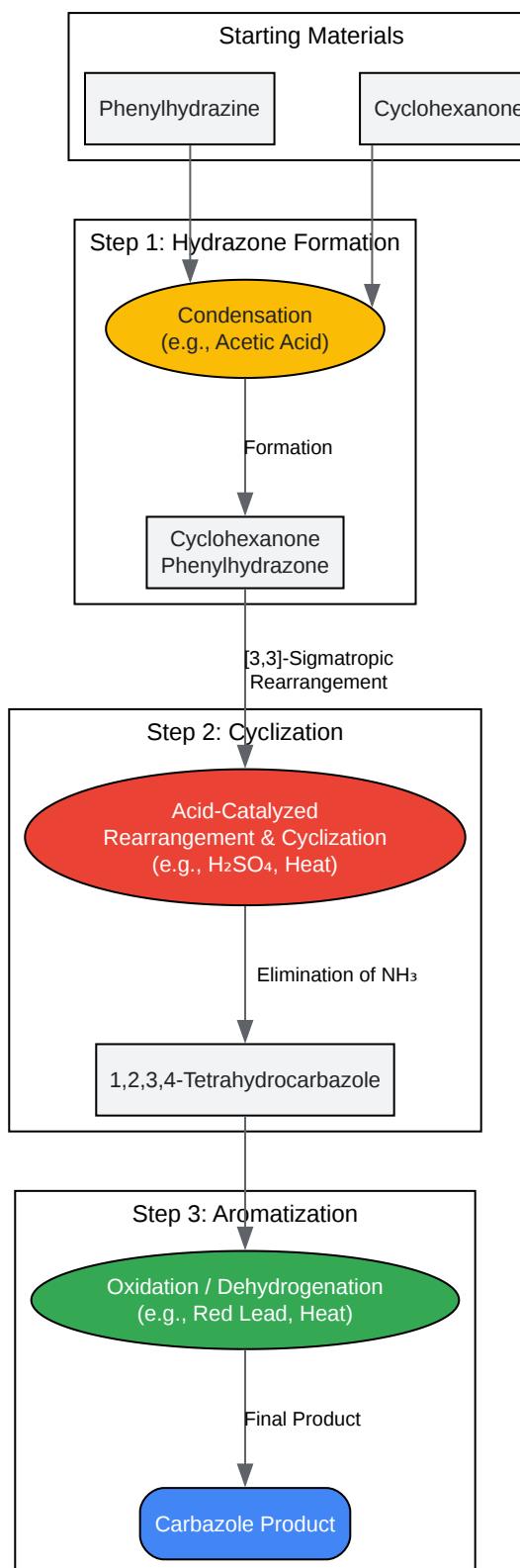
- An equimolar amount of phenylhydrazine is dissolved in a suitable solvent, such as aqueous ethanol or acetic acid.
- Cyclohexanone (1.0-1.2 equivalents) is added dropwise to the solution with stirring.
- The reaction mixture is gently warmed or stirred at room temperature until the hydrazone product precipitates.
- The solid cyclohexanone phenylhydrazone is collected by filtration, washed with cold water or ethanol, and dried.

Step 2: Acid-Catalyzed Cyclization to Tetrahydrocarbazole

- The dried cyclohexanone phenylhydrazone is suspended in a solution of dilute sulfuric acid or glacial acetic acid.
- The mixture is heated to reflux for several hours (typically 2-4 hours). The progress is monitored by the cessation of ammonia evolution.
- Upon cooling, the reaction mixture is poured into a large volume of cold water to precipitate the crude tetrahydrocarbazole.
- The product is isolated by filtration, washed with water to remove acid, and dried.

Step 3: Aromatization to Carbazole

- The crude 1,2,3,4-tetrahydrocarbazole is mixed with an oxidizing agent. Historically, red lead (lead(II,IV) oxide) or heating with palladium on carbon were common methods.
- If using red lead, the mixture is heated in a high-boiling solvent until the reaction is complete.
- The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a solvent such as ethanol or toluene.



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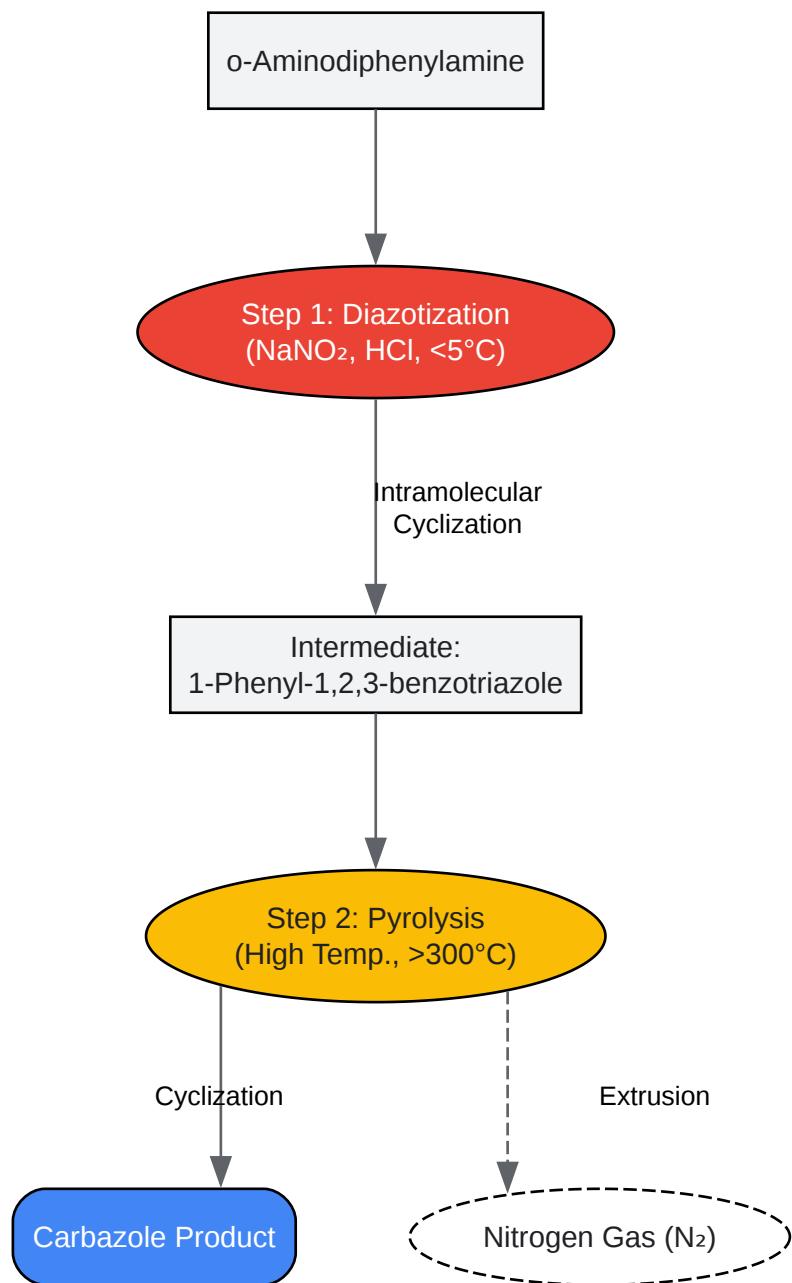
Borsche-Drechsel Synthesis Workflow

Graebe–Ullmann Reaction (1896)

Developed by Carl Graebe and Fritz Ullmann, this method involves the diazotization of an o-aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole intermediate.^{[1][8]} This triazole is then subjected to pyrolysis (heating at high temperatures), causing it to lose a molecule of nitrogen gas (N_2) and cyclize to form the carbazole ring.^[1] While the reaction can be nearly quantitative for unsubstituted carbazole, yields for substituted derivatives were often lower.^[9]

Experimental Protocol: Graebe–Ullmann Reaction (Representative Historical Method)

- **Diazotization:** o-Aminodiphenylamine is dissolved in cold, dilute mineral acid (e.g., hydrochloric acid). An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
- **Triazole Formation:** The cold diazonium salt solution is slowly neutralized or made slightly basic, causing an intramolecular cyclization to form 1-phenyl-1,2,3-benzotriazole, which typically precipitates from the solution. The solid triazole is collected by filtration and dried thoroughly.
- **Pyrolysis:** The dried benzotriazole is heated to a high temperature (often exceeding 300 °C) in an inert solvent or neat. The compound decomposes, vigorously releasing nitrogen gas.
- **Purification:** After the reaction subsides, the remaining crude product is cooled and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure carbazole.

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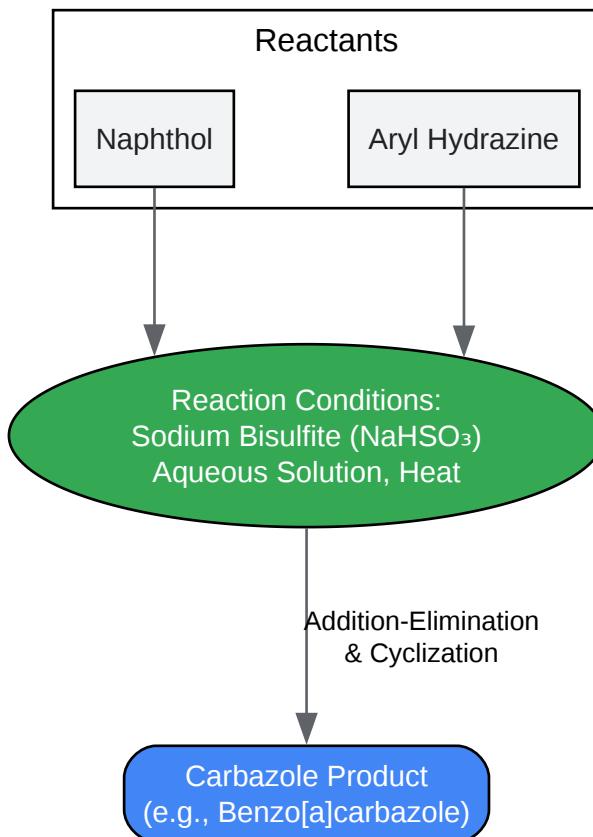
Graebe-Ullmann Reaction Workflow

Bucherer Carbazole Synthesis (1904)

This reaction, developed by Hans Theodor Bucherer, provides a route to carbazoles from naphthols (or naphthylamines) and aryl hydrazines in the presence of sodium bisulfite.^{[10][11]} ^[12] It is a versatile method, particularly for creating benzo[a]carbazole and other fused-ring systems that are otherwise difficult to access.

Experimental Protocol: Bucherer Carbazole Synthesis (Representative Historical Method)

- A mixture of a naphthol (e.g., 2-naphthol), an aryl hydrazine (e.g., phenylhydrazine), and an aqueous solution of sodium bisulfite is prepared in a reaction vessel.
- The mixture is heated, typically in an autoclave or a sealed vessel, to temperatures between 100-150 °C for several hours.
- During the reaction, the hydroxyl group of the naphthol is transiently replaced by a sulfite group, which is then displaced by the aryl hydrazine, followed by cyclization and ammonia elimination to form the carbazole ring system.
- After cooling, the reaction mixture is made basic to precipitate the crude carbazole product.
- The solid is collected by filtration, washed with water, and purified by recrystallization.

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Bucherer Carbazole Synthesis Workflow

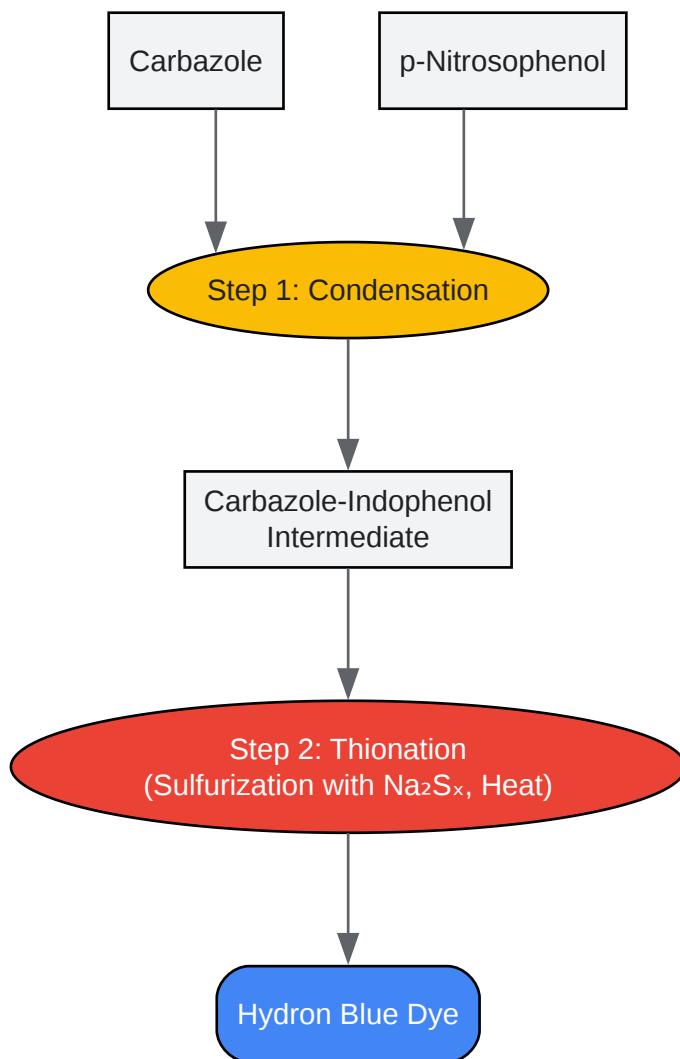
Historical Applications in Science and Industry

The availability of carbazole from both natural sources and synthesis paved the way for its application in diverse scientific and industrial fields.

Dye and Pigment Industry

Carbazole's rigid, aromatic structure made it an excellent scaffold for chromophores. One of the earliest and most significant applications was in the creation of sulfur dyes.

- Hydron Blue (1908): This important blue sulfur dye was developed by Cassella.^[13] It is produced through the thionation (heating with sodium polysulfide) of carbazole-indophenol, the condensation product of carbazole and p-nitrosophenol. Hydron Blue was valued for its deep color and good fastness properties on cotton.



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Synthesis of Hydron Blue Dye

- Pigment Violet 23: Carbazole is a crucial precursor for the synthesis of Dioxazine Violet, commercially known as Pigment Violet 23. This high-performance pigment is widely used in paints, plastics, and inks due to its exceptional lightfastness and color strength.

Polymer and Materials Science

The unique electronic properties of the carbazole moiety led to its early adoption in the emerging field of polymer science.

- Polyvinylcarbazole (PVK): This polymer, where carbazole groups are attached as side chains to a vinyl backbone, was one of the first known organic photoconductors. Its ability to

transport positive charge carriers (holes) when exposed to light made it invaluable in the mid-20th century for electrophotography (photocopying) and as a component in early organic electronic devices.

Pharmaceuticals and Agrochemicals

The carbazole scaffold proved to be a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules, from natural products to synthetic drugs.

- **Carbazole Alkaloids:** The first naturally occurring carbazole alkaloid, murrayanine, was isolated in 1962. Many others followed, such as ellipticine, which was discovered in 1959 from *Ochrosia elliptica* leaves. Ellipticine demonstrated potent anticancer activity, sparking decades of research into carbazole-based therapeutics.
- **Early Synthetic Drugs:** The versatility of the carbazole core was leveraged to create a range of synthetic bioactive agents, including:
 - Carprofen: A non-steroidal anti-inflammatory drug (NSAID) for veterinary use.
 - Carvedilol: A multi-action cardiovascular drug.
 - Rimcazole: Investigated as an antipsychotic and an antidote for cocaine overdose.

Table 2: Selected Early Carbazole-Based Bioactive Compounds

Compound	Year of Discovery/Development	Primary Application/Activity
Ellipticine	1959	Anticancer (Topoisomerase II inhibitor, DNA intercalator)
Murrayanine	1962	Natural Product Alkaloid (Antimicrobial)
Carprofen	1980s	Veterinary NSAID
Carvedilol	1980s	Cardiovascular (α/β -Adrenergic Blocker)

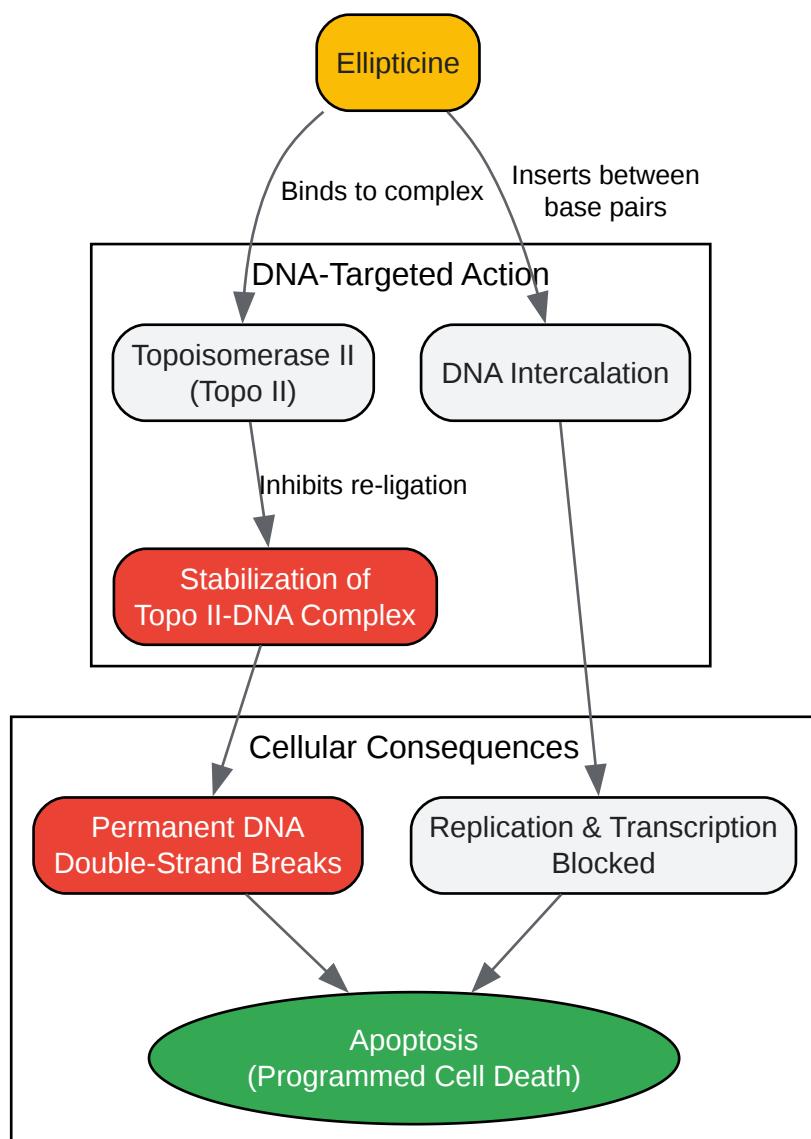
Signaling Pathways and Mechanisms of Action

Understanding how carbazole-based drugs exert their effects is critical for drug development. The planar, electron-rich nature of the carbazole system allows it to interact with various biological targets.

Ellipticine: A Dual-Action Anticancer Agent

Ellipticine's primary mechanism of anticancer activity is twofold: it acts as both a DNA intercalator and an inhibitor of the enzyme Topoisomerase II.^[1] This dual action leads to catastrophic DNA damage in rapidly dividing cancer cells, ultimately triggering apoptosis (programmed cell death).

- **DNA Intercalation:** The flat, polycyclic structure of ellipticine allows it to slip between the base pairs of the DNA double helix. This physically obstructs the processes of DNA replication and transcription.
- **Topoisomerase II Inhibition:** Topoisomerase II is a vital enzyme that resolves DNA tangles during replication by creating and resealing double-strand breaks. Ellipticine stabilizes the "cleavable complex," a transient state where the enzyme is covalently bound to the broken DNA ends. By preventing the re-ligation of these breaks, ellipticine leads to an accumulation of permanent, lethal double-strand breaks.



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Mechanism of Action of Ellipticine

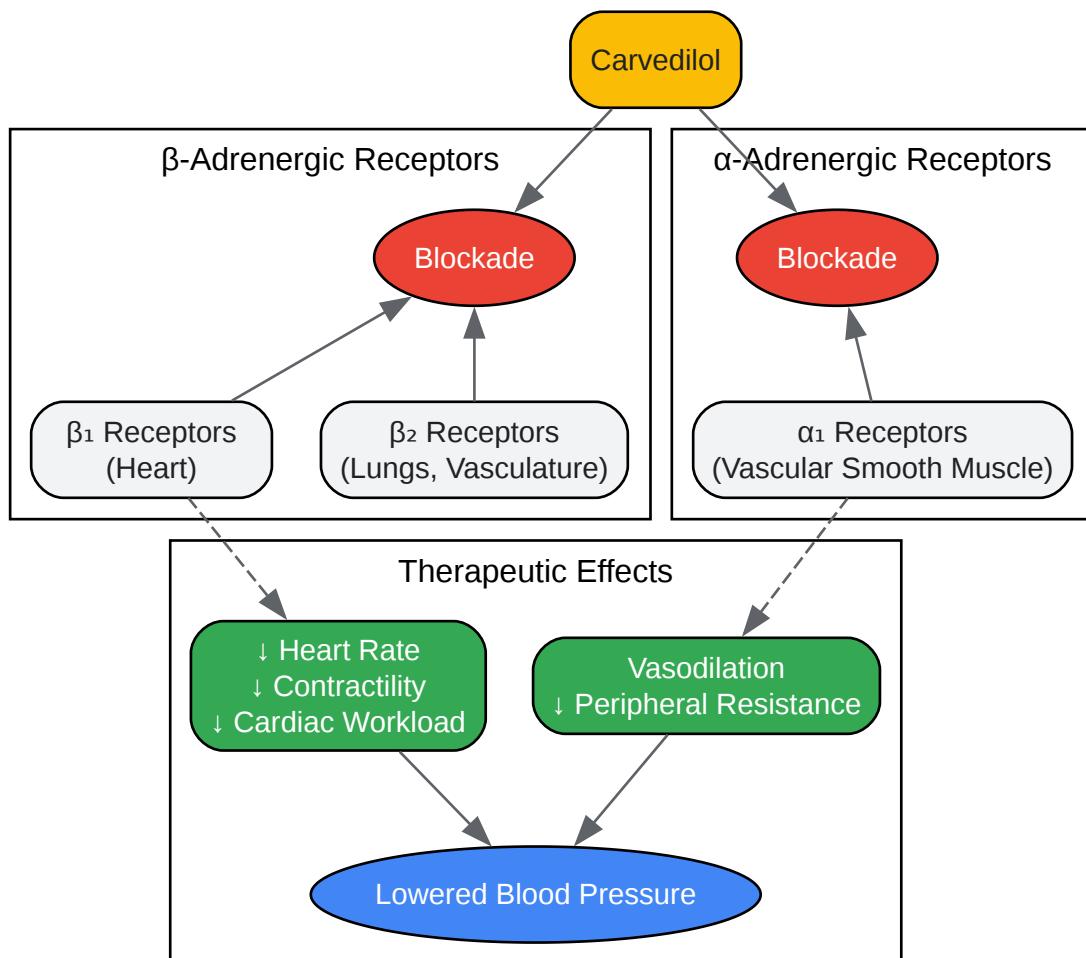
Carvedilol: Dual Adrenergic Blockade

Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic blocker used to treat heart failure and high blood pressure.^[13] Its therapeutic effect comes from simultaneously targeting two types of adrenergic receptors (adrenoceptors), which are key components of the sympathetic nervous system ("fight-or-flight" response).

- Beta (β) Blockade: Carvedilol blocks both β_1 and β_2 receptors. Blocking β_1 receptors in the heart reduces heart rate, cardiac contractility, and blood pressure, decreasing the overall

workload on the heart.

- Alpha (α) Blockade: By blocking α_1 receptors located on vascular smooth muscle, carvedilol causes vasodilation (widening of blood vessels). This reduces peripheral resistance, further contributing to its blood-pressure-lowering effect without the reflex tachycardia often seen with other vasodilators.



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Mechanism of Action of Carvedilol

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